2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{4,6-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d][1,2,3]triazole core with phenyl and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,6-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the phenyl and acetyl groups under specific reaction conditions. Common reagents used in these steps include various acids, bases, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{4,6-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
2-{4,6-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4,6-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Hydroxy-2-methylpropiophenone: A compound with a similar phenyl and acetyl structure.
Schiff base conjugated-Palladium complexes: Compounds with potential anticancer properties.
Uniqueness
2-{4,6-DIOXO-5-[4-(PROPAN-2-YL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and the pyrrolo[3,4-d][1,2,3]triazole core, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H23N5O3/c1-13(2)15-8-10-16(11-9-15)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-17-7-5-4-6-14(17)3/h4-11,13,19-20H,12H2,1-3H3,(H,23,28) |
InChI Key |
LMUKJIPTFKIWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)N=N2 |
Origin of Product |
United States |
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